molecular formula C17H14 B3050564 9-Cyclopropylanthracene CAS No. 26979-34-0

9-Cyclopropylanthracene

Cat. No.: B3050564
CAS No.: 26979-34-0
M. Wt: 218.29 g/mol
InChI Key: YRPJEFPAWJPKAX-UHFFFAOYSA-N
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Description

9-Cyclopropylanthracene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a cyclopropane ring fused to the anthracene core at the 9-position. Its unique structure combines the aromatic stability of anthracene with the strain and reactivity inherent to cyclopropane. This compound has been extensively studied in the context of radical cation chemistry, particularly in oxidation and electrophilic substitution reactions. Key characteristics include:

  • Electrochemical Behavior: Upon one-electron oxidation, this compound forms a radical cation that resists cyclopropane ring opening due to stereoelectronic stabilization. Instead, it undergoes aromatic ring functionalization, such as methoxylation or anthraquinone formation .
  • Reaction Mechanisms: The radical cation decay follows a second-order disproportionation pathway in acetonitrile/methanol mixtures, with methanol acting post-rate-limiting step .
  • Stereoelectronic Effects: The cyclopropane ring’s orientation relative to the anthracene system imposes high intrinsic barriers to nucleophilic ring opening, distinguishing it from simpler cyclopropylarenes .

Properties

CAS No.

26979-34-0

Molecular Formula

C17H14

Molecular Weight

218.29 g/mol

IUPAC Name

9-cyclopropylanthracene

InChI

InChI=1S/C17H14/c1-3-7-15-13(5-1)11-14-6-2-4-8-16(14)17(15)12-9-10-12/h1-8,11-12H,9-10H2

InChI Key

YRPJEFPAWJPKAX-UHFFFAOYSA-N

SMILES

C1CC1C2=C3C=CC=CC3=CC4=CC=CC=C42

Canonical SMILES

C1CC1C2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

Comparison with Similar Compounds

Stability Under Oxidative Conditions

9-Cyclopropylanthracene vs. Cyclopropylbenzene and Cyclopropylnaphthalene

  • Ring Opening Resistance : Unlike cyclopropylbenzene and cyclopropylnaphthalene radical cations, which readily undergo nucleophile-induced cyclopropane ring opening, this compound’s radical cation retains its cyclopropane ring during Ce(IV) or electrochemical oxidation. This stability arises from charge localization in the transition state, which is poorly stabilized by the anthracene system .
  • Product Profiles :
Substrate Primary Products (Oxidation) Ring-Opened Products?
Cyclopropylbenzene 1,3-Dibromides (via radical bromination) Yes
Cyclopropylnaphthalene Ring-opened adducts Yes
This compound 9-Cyclopropyl-10-methoxyanthracene, Anthraquinone No

This compound vs. 9-Alkylanthracenes (e.g., 9-Methylanthracene)

  • Oxidation Pathways : While 9-methylanthracene undergoes side-chain oxidation (e.g., methyl group → carbonyl), this compound favors aromatic ring methoxylation. This divergence highlights the directing influence of the cyclopropane moiety .

Reactivity in Free Radical Bromination

This compound vs. Cyclopropylbenzene and 9-Alkylanthracenes

  • Hydrogen Abstraction vs. Ring Opening :
    • Cyclopropylbenzene and cyclopropylnaphthalene produce 1,3-dibromides via cyclopropane ring opening .
    • This compound exclusively undergoes hydrogen abstraction at the cyclopropane C-H bonds, yielding brominated derivatives without ring rupture. This selectivity is attributed to stereoelectronic alignment in the transition state .
  • Rate Constants for H-Abstraction by Bromine Atoms

    Substrate Rate Constant (M⁻¹ sec⁻¹)
    9-Methylanthracene 1.1 × 10⁸
    This compound 3.8 × 10⁷
    9-Ethylanthracene 7.2 × 10⁶

    Data from semi-empirical molecular orbital calculations

Mechanistic Divergence in Radical Cation Chemistry

  • Methanol-Induced Reactions: For 1-cyclopropylnaphthalene radical cations, methanol induces cyclopropane ring opening with a low activation barrier. this compound’s radical cation exhibits negligible ring opening due to a higher transition-state barrier (Figure 4-19) and charge localization effects .
  • Electrochemical vs. Chemical Oxidation: Electrolysis of this compound in CH₃CN/CH₃OH produces 9-cyclopropyl-10-methoxyanthracene (37% yield) and anthraquinone, whereas aqueous workup yields trace ring-opened products. This contrasts with 9-bromo-10-cyclopropylanthracene, where bromine substitution enhances ring-opening propensity .

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